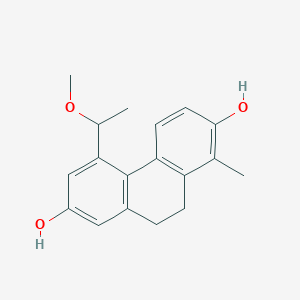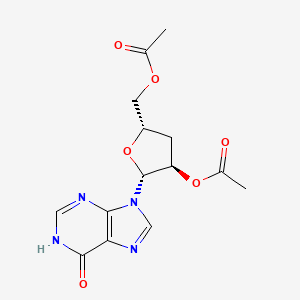
3'-Deoxyinosine 2',5'-Diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxyinosine 2’,5’-Diacetate is a chemical compound with the molecular formula C14H16N4O6 and a molecular weight of 336.3 g/mol . This compound is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes.
Vorbereitungsmethoden
The synthesis of 3’-Deoxyinosine 2’,5’-Diacetate involves multiple steps, starting from inosine. The acetylation of inosine at the 2’ and 5’ positions is a key step in the synthesis. This reaction typically requires acetic anhydride and a base such as pyridine under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
3’-Deoxyinosine 2’,5’-Diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
3’-Deoxyinosine 2’,5’-Diacetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3’-Deoxyinosine 2’,5’-Diacetate involves its interaction with nucleic acids. It can be incorporated into DNA or RNA, leading to modifications that affect the structure and function of these molecules. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and nucleases, thereby influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
3’-Deoxyinosine 2’,5’-Diacetate is similar to other nucleoside analogs, such as:
2’,3’-Dideoxyinosine: An antiviral drug used in the treatment of HIV/AIDS.
3’-Deoxyadenosine: Known for its role in DNA damage and repair studies.
Deoxyinosine: A compound used in various biochemical studies and as a building block for nucleic acid synthesis.
Eigenschaften
Molekularformel |
C14H16N4O6 |
|---|---|
Molekulargewicht |
336.30 g/mol |
IUPAC-Name |
[(2S,4R,5R)-4-acetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H16N4O6/c1-7(19)22-4-9-3-10(23-8(2)20)14(24-9)18-6-17-11-12(18)15-5-16-13(11)21/h5-6,9-10,14H,3-4H2,1-2H3,(H,15,16,21)/t9-,10+,14+/m0/s1 |
InChI-Schlüssel |
ZAXARJNUAPVWGP-IMSIIYSGSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1C[C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1CC(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



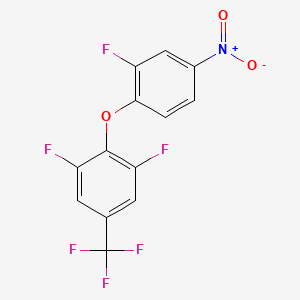
![(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13430403.png)



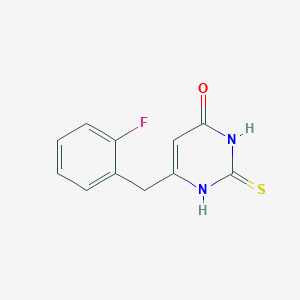
![4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B13430430.png)
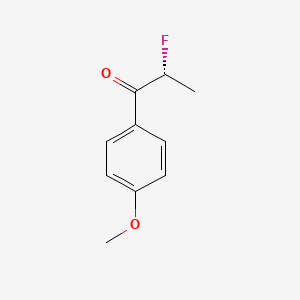

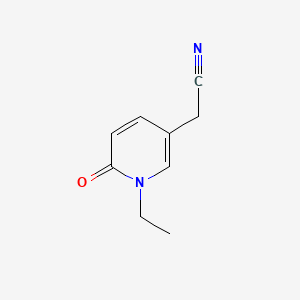
![(R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine](/img/structure/B13430454.png)
